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Compound of Interest

Compound Name: Nitrogen tribromide

Cat. No.: B15176702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical analysis of the polarity and dipole moment

of Nitrogen Tribromide (NBr₃), a molecule of interest in various chemical research contexts.

Understanding the electronic properties of NBr₃ is crucial for predicting its reactivity,

intermolecular interactions, and potential applications. This guide synthesizes structural data,

theoretical principles, and methodologies for its characterization.

Molecular Structure and Geometry
The polarity of Nitrogen Tribromide is fundamentally dictated by its three-dimensional

structure. The central nitrogen atom is bonded to three bromine atoms and possesses one lone

pair of electrons.

Lewis Structure and VSEPR Theory: The Lewis structure for NBr₃ shows a central nitrogen

atom with single bonds to three bromine atoms and one lone pair of electrons, resulting in a

total of 26 valence electrons.[1] According to the Valence Shell Electron Pair Repulsion

(VSEPR) theory, the generic formula is AX₃E₁, where 'A' is the central atom, 'X' represents

the bonded atoms, and 'E' denotes a lone pair.[2]

Electron and Molecular Geometry: The four electron domains (three bonding pairs and one

lone pair) arrange themselves in a tetrahedral electron geometry to minimize repulsion.[3][4]

However, the molecular geometry, which describes the arrangement of only the atoms, is

trigonal pyramidal.[2][4] This pyramidal shape is crucial to its polarity.
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Hybridization: The steric number of the central nitrogen atom is 4 (three bonded atoms + one

lone pair), which corresponds to sp³ hybridization.[2]

Bond Angles: In an ideal tetrahedral geometry, the bond angles would be 109.5°. Due to the

increased repulsion from the lone pair, the Br-N-Br bond angles are compressed to be less

than 109.5°.[2][3] Reported values vary, with approximations around 107° to 107.3°.[5][6]

Electronegativity and Bond Polarity
The polarity of the individual Nitrogen-Bromine (N-Br) bonds contributes to the overall

molecular dipole moment. This is determined by the difference in electronegativity between the

two atoms.

Electronegativity Values: Nitrogen has an electronegativity of approximately 3.04 on the

Pauling scale, while bromine's electronegativity is about 2.96.[2][7][8]

N-Br Bond Polarity: The electronegativity difference (ΔEN) is minimal, at approximately 0.08.

[2] This small difference suggests that the individual N-Br covalent bonds are only slightly

polar, with some sources even classifying them as non-polar.[7][9] A small partial positive

charge resides on the bromine atoms and a small partial negative charge on the nitrogen

atom.

Molecular Polarity and Dipole Moment
Despite the very low polarity of the individual N-Br bonds, the NBr₃ molecule as a whole is

considered polar.[2]

The key factor is the molecule's asymmetrical trigonal pyramidal shape.[2] The individual bond

dipoles, though small, are vectors that do not cancel each other out in this geometry.

Furthermore, the lone pair of electrons on the nitrogen atom creates a significant region of

negative charge, contributing substantially to an overall uneven distribution of charge across

the molecule.[2][9] This charge asymmetry results in a net molecular dipole moment (μ),

making NBr₃ a polar molecule.[9] While it is established that this dipole moment is non-zero, a

precise, experimentally verified value is not readily available in common chemical databases.

Quantitative Data Summary
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The following table summarizes the key quantitative data related to the polarity and structure of

Nitrogen Tribromide.

Parameter Value Reference(s)

Molecular Formula NBr₃ N/A

Molecular Geometry Trigonal Pyramidal [2][4]

Electron Geometry Tetrahedral [2][3]

Hybridization sp³ [2]

Br-N-Br Bond Angle < 109.5° (approx. 107°) [3][5]

Electronegativity of N 3.04 [2][7]

Electronegativity of Br 2.96 [2][7]

ΔEN (N-Br) 0.08 [2]

Molecular Polarity Polar [2]

Dipole Moment (μ) Small, non-zero [2]

Experimental and Theoretical Protocols
Determining the precise dipole moment of NBr₃ requires specialized experimental techniques

or high-level computational modeling.

Experimental Protocol: Stark Effect Microwave
Spectroscopy
One of the most accurate methods for determining the dipole moment of a gas-phase molecule

is through the Stark effect observed in its rotational spectrum.

Objective: To measure the splitting of rotational energy levels of NBr₃ in the presence of a static

external electric field to determine its permanent electric dipole moment.

Methodology:
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Sample Preparation: A gaseous sample of NBr₃ is introduced into a high-vacuum sample cell

at low pressure to ensure molecules are isolated and rotational motion is quantized.

Microwave Irradiation: The sample is irradiated with microwave radiation of varying

frequencies. The frequencies that are absorbed correspond to transitions between rotational

energy levels.

Application of Electric Field: The sample cell is equipped with two parallel plates to which a

precise, high-voltage static electric field (E) can be applied.

Stark Effect Measurement: In the presence of the electric field, the rotational spectral lines

will shift and split. This phenomenon, known as the Stark effect, is due to the interaction of

the molecular dipole moment with the external field.[3] The magnitude of this splitting is a

function of the dipole moment (μ), the rotational quantum numbers of the states involved,

and the strength of the electric field.

Data Analysis: The frequency shifts (Δν) of the spectral lines are measured as a function of

the applied voltage. For a given rotational transition, the dipole moment can be calculated

from these shifts. The analysis often involves fitting the observed spectral shifts to the

complete Hamiltonian for the system.[3]

Theoretical Protocol: Ab Initio Quantum Chemistry
Calculation
Computational chemistry provides a powerful tool for predicting the dipole moment of

molecules like NBr₃.

Objective: To calculate the ground-state geometry and electric dipole moment of NBr₃ using

Density Functional Theory (DFT).

Methodology:

Model Building: An initial 3D structure of the NBr₃ molecule is constructed based on known

VSEPR principles (trigonal pyramidal).

Selection of Theory and Basis Set: A suitable level of theory and basis set are chosen. A

common and effective combination is the B3LYP functional with a large basis set that
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includes polarization and diffuse functions, such as aug-cc-pVTZ, to accurately describe the

electron distribution.

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation. This step calculates the equilibrium bond lengths and bond angles that

minimize the total electronic energy of the molecule.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry to confirm that it represents a true energy minimum (i.e., no imaginary

frequencies).

Property Calculation: Once the optimized geometry is confirmed, a single-point energy

calculation is performed to determine various electronic properties, including the total electric

dipole moment. The software calculates the x, y, and z components of the dipole moment

vector, from which the total magnitude is derived. The output provides a theoretical value for

the dipole moment in units of Debye.

Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
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Caption: Logical flow from atomic properties to the net molecular dipole of NBr₃.

Experimental Workflow: Stark Spectroscopy
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Caption: Workflow for the experimental determination of dipole moment via Stark spectroscopy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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